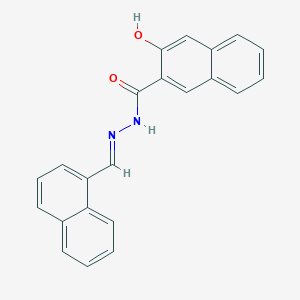

![molecular formula C14H23N3O2 B5552368 N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide” often involves multi-step organic reactions. For instance, the synthesis of similar isoxazole derivatives has been reported through reactions that include the formation of isoxazoles from suitable precursors using cyclization reactions, followed by further functionalization of the isoxazole ring. Such processes require careful control of reaction conditions to achieve the desired selectivity and yield (Rajanarendar et al., 2012).

Molecular Structure Analysis

The molecular structure of isoxazole-containing compounds like “this compound” is characterized by the presence of an isoxazole ring which is known for its aromaticity and ability to engage in various chemical interactions. The planarity and electron distribution within the isoxazole ring influence the compound's reactivity and interaction with biological targets (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives are versatile in chemical reactions, capable of undergoing nucleophilic addition, electrophilic substitution, and cycloaddition reactions. The functional groups attached to the isoxazole ring, such as the carboxamide in the given compound, further dictate its reactivity, enabling it to participate in amidation, esterification, and other derivatization reactions, which are critical for the development of pharmacologically active molecules (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular architecture. Isoxazole rings contribute to the rigidity of the molecule, affecting its solubility and phase behavior. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals (Imafuku et al., 2007).

Chemical Properties Analysis

The chemical properties of “this compound” can be inferred from related compounds, which show a broad range of biological activities. The isoxazole ring is a critical feature in many biologically active molecules, influencing their binding affinity to various receptors and enzymes. Its presence can significantly impact the pharmacological profile of the compound, making it a valuable moiety in drug design and discovery (Rajanarendar et al., 2012).

Aplicaciones Científicas De Investigación

Neuroplasticity and Antidepressant Effects

Research into the neuroplastic effects of compounds targeting the glutamate and serotonin systems, such as ketamine and classical psychedelics, highlights a potentially similar role for "N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide." These compounds induce synaptic, structural, and functional changes in the brain, particularly in pyramidal neurons in the prefrontal cortex, through mechanisms involving increased glutamate release, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) activation, and brain-derived neurotrophic factor (BDNF) signaling. This research provides a framework for understanding how similar compounds might facilitate adaptive rewiring of pathological neurocircuitry, offering insights into their potential therapeutic applications for depression and other psychiatric disorders (Aleksandrova & Phillips, 2021).

Anticancer Activity

Isoxazoline derivatives, including "this compound," have garnered interest for their anticancer properties. A review focusing on isoxazoline-containing natural products outlines their significance in medicinal chemistry as anticancer agents. The structural-activity relationship and stereochemical aspects of these compounds suggest a promising direction for developing novel anticancer drugs. This highlights the compound's relevance in chemotherapy research and its potential for contributing to new therapeutic strategies against cancer (Kaur et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,1-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azepane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-11-9-12(15-19-11)10-17(3)14(18)13-7-5-4-6-8-16(13)2/h9,13H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGWYFMSDFVJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN(C)C(=O)C2CCCCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)